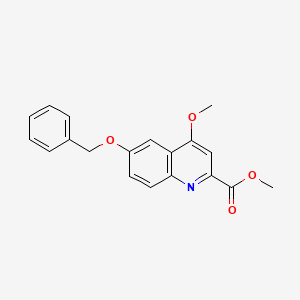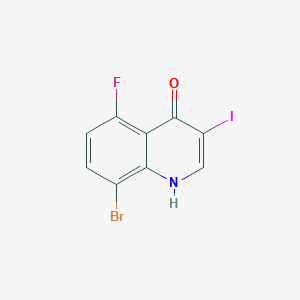
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-
Overview
Description
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- is an organic compound with the molecular formula C13H14O4. This compound features a cyclopentane ring substituted with two carboxylic acid groups, one of which is esterified with a phenylmethyl (benzyl) group. The “cis-” designation indicates that the substituents on the cyclopentane ring are on the same side, which can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- can be synthesized through several methods:
-
Esterification Reaction: : The esterification of 1,2-cyclopentanedicarboxylic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
1,2-Cyclopentanedicarboxylic acid+Benzyl alcoholH2SO41,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-+H2O
-
Fischer Esterification: : This method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is reversible, so water removal is necessary to shift the equilibrium towards the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous removal of water and the use of more efficient catalysts can enhance yield and purity. Additionally, industrial methods may employ automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- undergoes various chemical reactions, including:
-
Hydrolysis: : The ester group can be hydrolyzed back to the carboxylic acid and benzyl alcohol in the presence of a strong acid or base.
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-+H2OH+/OH−1,2-Cyclopentanedicarboxylic acid+Benzyl alcohol
-
Reduction: : The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-+LiAlH4→1,2-Cyclopentanedimethanol+Benzyl alcohol
-
Substitution: : The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic or Basic Hydrolysis: Strong acids (HCl, H2SO4) or bases (NaOH, KOH).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 1,2-Cyclopentanedicarboxylic acid and benzyl alcohol.
Reduction: 1,2-Cyclopentanedimethanol and benzyl alcohol.
Scientific Research Applications
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its unique structural properties.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism by which 1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- exerts its effects depends on the specific application:
In Organic Synthesis: Acts as a building block, undergoing various chemical transformations.
In Biological Systems: May interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Cyclopentanedicarboxylic acid, dimethyl ester
- 1,2-Cyclopentanedicarboxylic acid, diethyl ester
- 1,2-Cyclopentanedicarboxylic acid, mono(methyl) ester
Comparison
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- is unique due to the presence of the phenylmethyl ester group, which can influence its reactivity and interactions compared to other esters. The cis- configuration also adds to its distinct chemical behavior, affecting its physical properties and reactivity.
This compound’s unique structure makes it valuable in specific synthetic applications where the phenylmethyl group and cis- configuration are advantageous.
Properties
IUPAC Name |
(1S,2R)-2-phenylmethoxycarbonylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-7-4-8-12(11)14(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)/p-1/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXGXOIZHUXYBO-NWDGAFQWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20801011 | |
| Record name | (1S,2R)-2-[(Benzyloxy)carbonyl]cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20801011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648433-16-3 | |
| Record name | (1S,2R)-2-[(Benzyloxy)carbonyl]cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20801011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




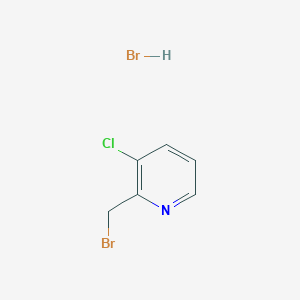
![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)
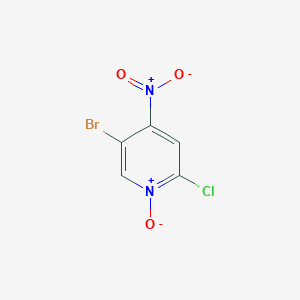
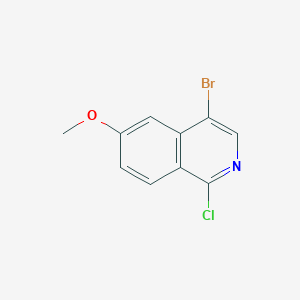
![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)
![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)
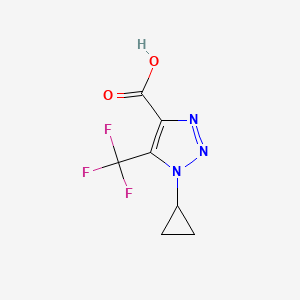
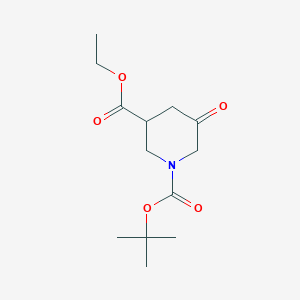

![tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1375796.png)
